
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
Descripción general
Descripción
“1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the molecular formula C10H7F3N2 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several methods. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates under mild conditions . Another method involves the use of a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride” consists of a pyrazole ring attached to a phenyl group and a trifluoromethyl group . The exact structure can be determined using spectroscopic methods such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Pyrazole compounds, including “1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride”, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed N-arylation reactions with aryl halides . They can also undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .It is a colorless to light-yellow liquid or white to light-yellow low melting solid .
Aplicaciones Científicas De Investigación
Pharmaceutical Research Antileishmanial and Antimalarial Agents
Compounds similar to 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride have been studied for their potential in treating parasitic diseases. For instance, derivatives have shown potent in vitro activity against Leishmania major promastigote forms, with molecular simulation studies supporting their effectiveness .
Agricultural Chemistry Synthesis of Fungicides
The pyrazole carboxamide skeleton, which is part of the compound’s structure, has been utilized in designing new fungicides. By introducing active pyridine rings, researchers have developed compounds for agricultural use to protect crops against fungal diseases .
Organic Synthesis Catalyst Development
The trifluoromethylpyrazole moiety can be used in catalytic processes. For example, it has been involved in copper-catalyzed N-arylation of pyrazoles, which is a key step in synthesizing various organic compounds .
Material Science Borate Synthesis
In material science, the compound has been used in synthesizing sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate, a chemical that could have applications in developing new materials or chemical processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase .
Mode of Action
It’s known that similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in cells, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride are likely related to energy production in cells. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways for ATP production .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride are likely related to its inhibition of succinate dehydrogenase. This inhibition disrupts energy production in cells, leading to cell death .
Propiedades
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFSBNPITUHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







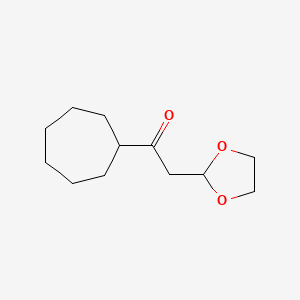
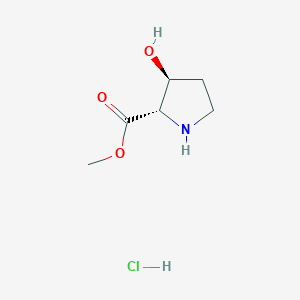

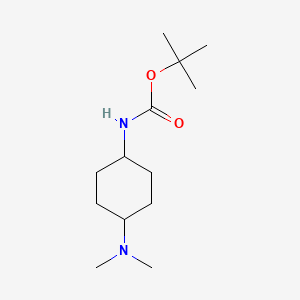
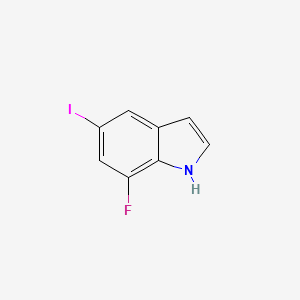
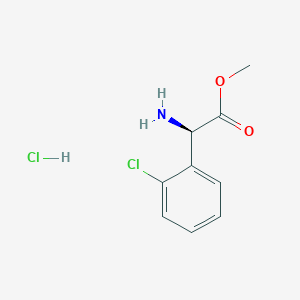
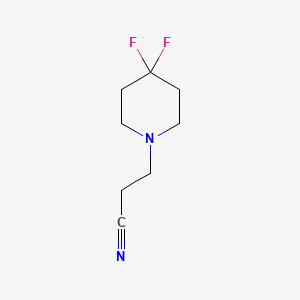

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
